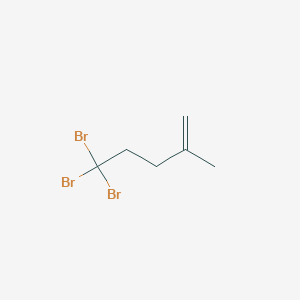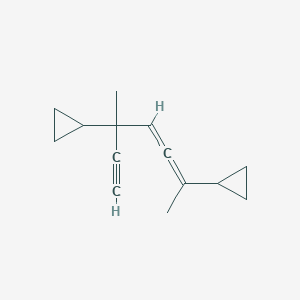
2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)-: is a heterocyclic organic compound that features a pyrrolidinone ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted amines with suitable carbonyl compounds, followed by cyclization to form the pyrrolidinone ring .
Industrial Production Methods: Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as molecular iodine or ruthenium carbene complexes can be employed to facilitate the cyclization reactions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: Industrially, the compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .
Wirkmechanismus
The mechanism of action of 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
- 5-Phenyl-3,4-dihydro-2H-pyrrole
- 3,4-Dihydro-2H-pyran
- 2H-Pyran-2-one
Uniqueness: What sets 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of novel therapeutic agents and industrial applications .
Eigenschaften
CAS-Nummer |
61344-60-3 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
4-phenyl-5-prop-2-enyliminopyrrolidin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-2-8-14-13-11(9-12(16)15-13)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,15,16) |
InChI-Schlüssel |
CAISWNGDRDJQQG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN=C1C(CC(=O)N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol](/img/structure/B14589541.png)
![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)
![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)

![Ethyl 3-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14589557.png)
![[(Propan-2-yl)disulfanyl]methyl thiocyanate](/img/structure/B14589562.png)



![4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14589578.png)
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)
![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)

